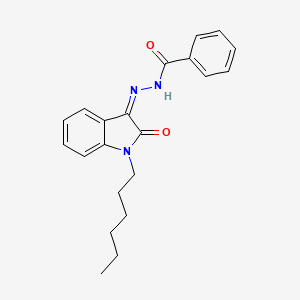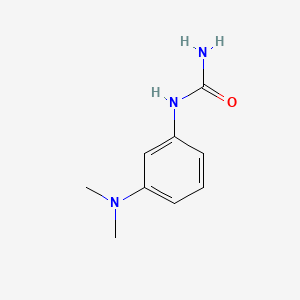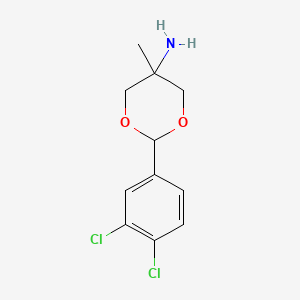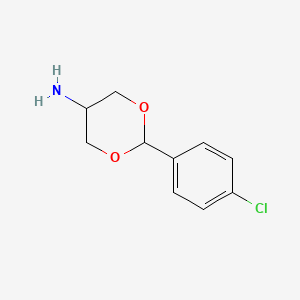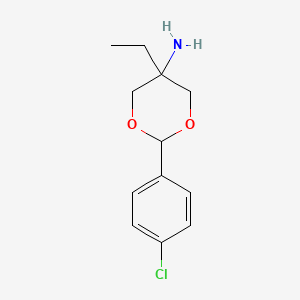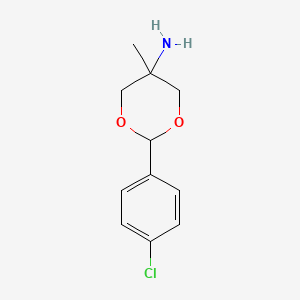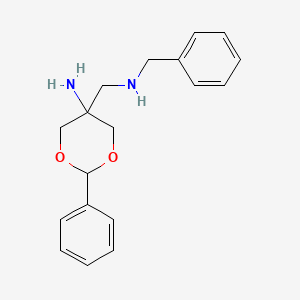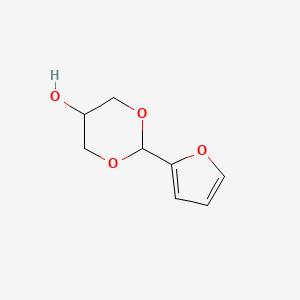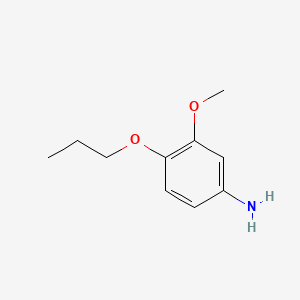
间氨基苯甲醚,4-丙氧基-
描述
M-Anisidine is an organic compound with the formula CH3OC6H4NH2 . It appears as a pale yellow or amber-colored liquid . Commercial samples can appear brown due to air oxidation . It is one of the three isomers of the methoxy-containing aniline derivative .
Synthesis Analysis
M-Anisidine can be synthesized from m-aminophenol through acetylation, methylation, and alkali hydrolysis reaction . The optimum methylation reaction conditions include m-hydroxyacetanilide 56 mmol, n (m-hydroxyacetanilide) ∶n (Me_2SO_4) ∶n (NaOH)=1.0 ∶1.5 ∶1.2, and refluxing for 8 hours .Molecular Structure Analysis
The molecular formula of m-Anisidine is C7H9NO . The InChI is InChI=1S/C7H9NO/c1-9-7-4-2-3-6 (8)5-7/h2-5H,8H2,1H3 . The Canonical SMILES is COC1=CC=CC (=C1)N . The molecular weight is 123.15 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving m-ANISIDINE, 4-PROPOXY- were not found, m-Anisidine is known to participate in multicomponent reactions for the synthesis of amidines . These reactions commonly proceed via a cascade of elementary chemical steps .Physical And Chemical Properties Analysis
M-Anisidine has a density of 1.096 g/mL at 25 °C . It has a melting point of less than 0 °C and a boiling point of 251 °C . It is soluble in ethanol, diethyl ether, acetone, and benzene .科学研究应用
Anti-Inflammatory Activity
Scientific Field
Pharmaceuticals and Medical Sciences
Application Summary
The compound is used in the synthesis of new thiourea derivatives of naproxen, which are then investigated for their anti-inflammatory effects .
Experimental Procedures
The in vivo study involved the injection of carrageenan, followed by the administration of the m-anisidine derivative . The anti-inflammatory activity was then measured.
Results
The m-anisidine derivative showed potent anti-inflammatory activity four hours after the injection of carrageenan, with an inhibition percentage of 54.01% . In vitro assays of COX-2 inhibition demonstrated that none of the tested compounds achieved 50% inhibition at concentrations lower than 100 µM .
Synthesis of Polyaniline Derivatives
Scientific Field
Polymer Chemistry
Application Summary
The compound is used in the oxidative polymerizations of o/m-anisidines and o-toluidine .
Experimental Procedures
The oxidative polymerizations were carried out by ammonium peroxydisulfate in an organic medium . The structures of the synthesized poly(o-anisidine) were then analyzed using UV–Vis, 1H NMR, and IR spectral methods .
Results
The results indicated the formation of dihydrobenzoxazole units for poly(m-anisidine), which lowers the amount of both quinonediimine and methoxy groups in the polymer . The polymers showed enhanced solubility in organic solvents .
Antibacterial Activity
Scientific Field
Microbiology
Application Summary
The compound is used in the synthesis of poly(o-anisidine)/BaSO4 nanocomposites, which are then evaluated for their antibacterial activity .
Experimental Procedures
The antibacterial activity of the nanocomposites was evaluated against different strains of bacteria using the disc-diffusion technique .
Results
The poly(o-anisidine)/BaSO4 nanocomposites were found to be effective in inhibiting the bacterial strains .
Synthesis of Anti-Inflammatory Derivatives
Application Summary
The compound is used in the synthesis of new thiourea derivatives of naproxen, which are then investigated for their dose-dependent anti-inflammatory effects .
Experimental Procedures
The in vivo study indicates that derivatives of m-anisidine and N-methyl tryptophan methyl ester showed the most potent anti-inflammatory activity four hours after injection of carrageenan .
Results
Derivatives of m-anisidine and N-methyl tryptophan methyl ester showed the most potent anti-inflammatory activity four hours after injection of carrageenan, with the percentage of inhibition of 54.01% and 54.12%, respectively .
Synthesis of Polyaniline Derivatives
Experimental Procedures
The oxidative polymerizations were carried out by ammonium peroxydisulfate in an organic medium . The structures of the synthesized poly(o-anisidine) coincide with emeraldine base .
Results
Formation of dihydrobenzoxazole units was shown for poly(m-anisidine), which lowers the amount of both quinonediimine and methoxy groups in polymer . Obtained polymers show enhanced solubility in organic solvents .
Improving the Thermal Behavior of Polyaniline
Scientific Field
Material Science
Application Summary
The compound is used in the synthesis of poly(o-anisidine)/MMT clay nanocomposites, which are then evaluated for their thermal behavior .
Experimental Procedures
The thermal stability of POA was improved using MMT clay nanofiller in this study .
Results
Lower weight loss was shown by comparing POA and POA/MMT clay nanocomposites with varying mass weights. POA has 50% residue, while POA/MMT clay nanocomposites with 6% have 58% residue .
安全和危害
未来方向
属性
IUPAC Name |
3-methoxy-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7H,3,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSDUCLSAXJGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146398 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-propoxyaniline | |
CAS RN |
104338-87-6 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104338876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



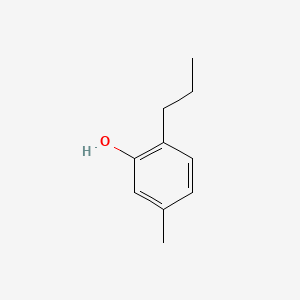
![2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B1675979.png)
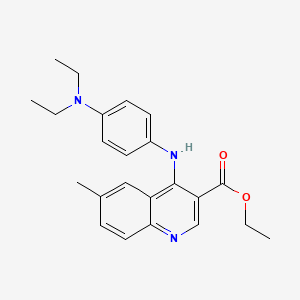
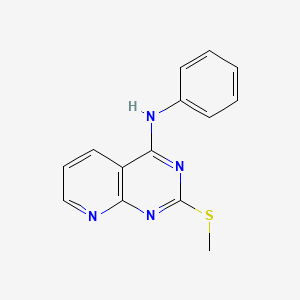
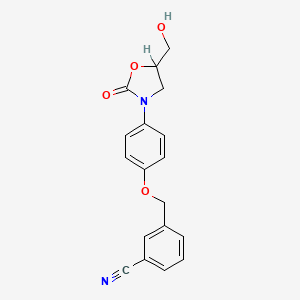
![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)
